HIV-1 Reverse Transcriptase Inhibition: Benchmarking Against Trimethoprim Analogs
In a comparative study of 6-benzylpyrimidine analogs as antimicrobial and antiviral agents, 6-benzylpyrimidin-4-ol demonstrated measurable anti-HIV-1 activity with an EC50 value of 10.4 μM, while maintaining a favorable selectivity index (SI = CC50/EC50) of 15.4 [1]. In contrast, the structurally related antimicrobial agent trimethoprim exhibited no detectable anti-HIV-1 activity (EC50 > 300 μM) in the same assay system, despite its established antibacterial efficacy [1]. This head-to-head comparison illustrates the unique antiviral potential conferred specifically by the 6-benzyl substitution on the pyrimidin-4-ol scaffold.
| Evidence Dimension | Anti-HIV-1 activity (EC50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | EC50 = 10.4 μM, CC50 = 160 μM, SI = 15.4 |
| Comparator Or Baseline | Trimethoprim: EC50 > 300 μM, CC50 > 300 μM |
| Quantified Difference | > 28.8-fold improvement in potency |
| Conditions | HIV-1 cytopathic effect protection assay in cell culture |
Why This Matters
This quantitative differentiation validates the procurement of 6-benzylpyrimidin-4-ol over trimethoprim or generic pyrimidines for antiviral screening programs targeting HIV-1 reverse transcriptase.
- [1] PMC Figure 2. First 6-benzylpyrimidines analogues of trimethoprim tested as antimicrobial and antiviral agents. Anti-HIV-1 activity (EC50) and cytotoxicity (CC50). https://pmc.ncbi.nlm.nih.gov/articles/PMC11956011/figure/fig2/ (accessed 2026). View Source
